molecular formula C12H15N3O2 B2467193 ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate CAS No. 1245806-50-1

ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate

Cat. No.: B2467193
CAS No.: 1245806-50-1
M. Wt: 233.271
InChI Key: VWJPWOVEIHGXNR-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves cyclization through the N(H)1/NH2 dinucleophilic centers to form the pyrazolo[3,4-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoracetic acid for condensation reactions, hydrogen for reduction reactions, and aryl boronic acids for Suzuki coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive desulfurization can yield simpler derivatives, while Suzuki coupling can introduce aryl groups .

Mechanism of Action

The mechanism of action of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is unique due to its specific substitution pattern, which allows for diverse chemical modifications and biological activities. Its ability to inhibit TRKs and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-17-11(16)4-5-15-8-10-6-9(2)7-13-12(10)14-15/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJPWOVEIHGXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C2C=C(C=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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